APT (radioprotective) APT (radioprotective)
Brand Name: Vulcanchem
CAS No.: 7072-40-4
VCID: VC3759996
InChI: InChI=1S/C4H11N3S.2BrH/c5-2-1-3-8-4(6)7;;/h1-3,5H2,(H3,6,7);2*1H
SMILES: C(CN)CSC(=N)N.Br.Br
Molecular Formula: C4H13Br2N3S
Molecular Weight: 295.04 g/mol

APT (radioprotective)

CAS No.: 7072-40-4

Cat. No.: VC3759996

Molecular Formula: C4H13Br2N3S

Molecular Weight: 295.04 g/mol

* For research use only. Not for human or veterinary use.

APT (radioprotective) - 7072-40-4

Specification

CAS No. 7072-40-4
Molecular Formula C4H13Br2N3S
Molecular Weight 295.04 g/mol
IUPAC Name 3-aminopropyl carbamimidothioate;dihydrobromide
Standard InChI InChI=1S/C4H11N3S.2BrH/c5-2-1-3-8-4(6)7;;/h1-3,5H2,(H3,6,7);2*1H
Standard InChI Key JBTDFRNUVWFUGL-UHFFFAOYSA-N
SMILES C(CN)CSC(=N)N.Br.Br
Canonical SMILES C(CN)CSC(=N)N.Br.Br

Introduction

Chemical Structure and Properties of APT

Molecular Structure

APT (radioprotective) has the molecular formula C4H12N3S with dihydrobromide as the salt form. The full chemical name is 3-Aminopropylisothiourea dihydrobromide, which is also sometimes referred to as S-(3-Aminopropyl)-ITU dihydrobromide . The compound features an aminopropyl group connected to an isothiourea moiety, forming a structure that contributes to its radioprotective properties.

Physical and Chemical Properties

APT (radioprotective) exhibits several important physical and chemical properties that influence its biological activity and applications:

PropertyValueReference
Molecular Weight295.04 g/mol
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass294.91764 Da
Monoisotopic Mass292.91969 Da

These properties contribute to the compound's ability to interact with biological systems and exert its radioprotective effects. The presence of multiple hydrogen bond donors and acceptors allows APT to interact with various biomolecules, potentially contributing to its mechanism of action.

Mechanism of Action

Free Radical Scavenging

One of the primary mechanisms through which APT exerts its radioprotective effects is through free radical scavenging. Ionizing radiation generates reactive oxygen species (ROS) and free radicals that damage cellular components including DNA, proteins, and lipids. APT, like other aminothiol compounds, can neutralize these free radicals before they cause cellular damage .

Cellular Protection Pathways

Radioprotective agents like APT typically implement their protective action at the cellular level during rapidly proceeding radiation-chemical reactions. When ionizing radiation energy is absorbed, these agents partially neutralize the "oxygen effect" as a radiobiological phenomenon, especially in the radiolysis of DNA . This protection mechanism is particularly valuable because it can rapidly (within minutes) increase cellular resistance to radiation exposure.

Temporal Aspects of Protection

Comparison with Other Radioprotective Compounds

APT vs. ATP in Radioprotection

While APT (3-Aminopropylisothiourea dihydrobromide) functions primarily through free radical scavenging mechanisms, adenosine triphosphate (ATP) demonstrates radioprotective effects through different pathways. Research shows that ATP administration to mice irradiated with a lethal dose of γ-ray significantly improved survival rates and reduced radiation damage. Mice treated with ATP had an average survival of 9.6 days compared to 6.5 days in the control group . Additionally, ATP-treated mice maintained higher body weight values and showed better preservation of organ function, particularly in the liver, spleen, lung, and kidney .

Novel Radioprotective Compounds

Recent research has explored novel compounds that may offer enhanced radioprotection compared to traditional agents. For example, HL-003, a reactive oxygen species (ROS) scavenger, has shown significant radioprotective effects on salivary glands. This compound protects salivary secretion function by preserving the AQP-5 protein on salivary epithelial cell membranes from ionizing radiation damage . HL-003 also reduces oxidative stress by regulating the expression of ROS-related proteins NOX4, SOD2, and 8-OHdG, and inhibits apoptosis by modulating p53-dependent pathways .

Similarly, hybrid compounds containing edaravone analogue and 3-aminopropylisothiourea (related to APT) have demonstrated radioprotective effects through reduction of oxidative stress and inhibition of DNA damage. Such compounds can downregulate p53, Bax, caspase-9, and caspase-3 expression while upregulating Bcl-2 expression, suggesting protection through p53-dependent apoptotic pathways .

Research Applications and Clinical Implications

Protection in Radiotherapy

Radioprotective agents like APT have significant potential applications in radiation oncology, where protecting healthy tissues while maintaining therapeutic effects on cancer cells remains a challenge. The ability of these compounds to provide selective protection to normal tissues could improve the therapeutic ratio of radiotherapy treatments.

Classification of Radioprotective Agents

According to research, radioprotective agents can be classified into three major groups based on their mechanisms of action:

  • Agents that act at the cellular level during rapid radiation-chemical reactions, partially neutralizing the "oxygen effect" during DNA radiolysis

  • Agents that function at the system level by accelerating post-radiation recovery of radiosensitive tissues through activation of pro-inflammatory signaling pathways and increased secretion of hematopoietic growth factors

  • Agents that can serve as mitigators in the early period after irradiation before the clinical development of acute radiation syndrome (ARS)

APT (radioprotective) appears to belong primarily to the first category, offering protection during the initial chemical phase of radiation damage.

Radiation Protection Strategies

Pharmacological Approaches vs. Physical Shielding

While compounds like APT provide biological radioprotection through chemical mechanisms, physical shielding techniques are also essential components of radiation protection strategies, particularly in medical imaging contexts. These techniques are generally classified into two groups: in-plane and out-of-plane shielding .

The combined use of pharmacological radioprotectors like APT and appropriate physical shielding could potentially provide enhanced protection in various radiation exposure scenarios.

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